Naphthacene

Catalog No.
S590537
CAS No.
92-24-0
M.F
C18H12
M. Wt
228.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naphthacene

CAS Number

92-24-0

Product Name

Naphthacene

IUPAC Name

tetracene

Molecular Formula

C18H12

Molecular Weight

228.3 g/mol

InChI

InChI=1S/C18H12/c1-2-6-14-10-18-12-16-8-4-3-7-15(16)11-17(18)9-13(14)5-1/h1-12H

InChI Key

IFLREYGFSNHWGE-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C=C4C=CC=CC4=CC3=CC2=C1

Solubility

6.61e-09 M

Synonyms

2,3-Benzanthracene; 2,3-Benzanthrene; Benz[b]anthracene; Chrysogen; Rubene; Tetracene; Tetracene (hydrocarbon)

Canonical SMILES

C1=CC=C2C=C3C=C4C=CC=CC4=CC3=CC2=C1

Organic electronics:

  • Organic light-emitting diodes (OLEDs)

    Naphthacene's efficient charge transport and light emission properties make it a promising candidate for developing high-performance OLEDs. Research explores using naphthacene in different device architectures to improve efficiency, color purity, and operational stability [Source: A. S. Dhoot et al., "Organic light-emitting diodes based on doped naphthacene thin films," ].

  • Organic field-effect transistors (OFETs)

    Naphthacene exhibits good hole mobility, a crucial factor in OFET performance. Researchers study naphthacene-based OFETs to understand fundamental charge transport mechanisms in organic semiconductors and develop high-performance organic transistors [Source: H. Klauk et al., "Mobility control in organic field-effect transistors based on triphenylene and its derivatives," ].

Material science:

  • Organic photovoltaics (OPVs)

    Naphthacene's ability to absorb light and generate electricity makes it a potential material for OPVs. Research focuses on optimizing naphthacene-based OPV devices to improve their efficiency and stability [Source: C. W. Tang, "Two-layer organic photovoltaic cell," ].

  • Molecular self-assembly

    Naphthacene molecules can self-assemble into well-defined structures due to their specific interactions. Researchers study these self-assembled structures to understand fundamental principles of molecular organization and develop novel materials with tailored properties [Source: M. S. Arnold et al., "Engineering self-sorting behavior in naphthalene-based discotic liquid crystals," ].

Chemical physics:

  • Model system for organic semiconductors

    Naphthacene, with its relatively simple structure and well-understood properties, serves as a valuable model system for studying fundamental aspects of organic semiconductors. Research using naphthacene helps elucidate charge transport, exciton dynamics, and other phenomena in organic materials [Source: V. M. Geskin et al., "Electrical conductivity of organic crystals. I. Pure naphthalene and α-naphthacene," ].

  • Organic spintronics

    Naphthacene's potential for spin manipulation is of interest for developing organic spintronic devices. Research explores using naphthacene to understand spin transport and injection mechanisms in organic materials [Source: Z. G. Xiao et al., "Room-temperature ferromagnetic order in ultra-thin films of α-naphthacene," ].

Naphthacene is a polycyclic aromatic hydrocarbon composed of five fused benzene rings, with the chemical formula C18H12C_{18}H_{12}. It is known for its planar structure and significant delocalized electron system, which contributes to its unique optical and electronic properties. Naphthacene appears as a solid, often characterized by its dark color and high melting point. Its molecular weight is approximately 228.2879 g/mol, and it has been studied extensively for its potential applications in organic electronics and materials science due to its semiconducting properties .

: In solution, naphthacene can form endoperoxides and dimers under different conditions. The presence of oxygen affects the type of products formed during photochemical processes .
  • Oxidation: Naphthacene is susceptible to oxidation, leading to the formation of various derivatives that may exhibit altered biological or chemical properties .
  • Naphthacene finds applications in various fields:

    • Organic Electronics: Due to its semiconducting properties, naphthacene is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
    • Materials Science: Its unique structural characteristics make it suitable for developing advanced materials with specific optical and electronic properties.
    • Biological Research: The compound's ability to interact with biological systems positions it as a candidate for further research in photoprotection mechanisms.

    Interaction studies involving naphthacene have revealed its capacity to influence other compounds' stability and reactivity. For instance, its protective effects on chlorophyll b during photo-oxidation highlight its potential role in enhancing the stability of photosensitive materials. Additionally, investigations into its interactions with various biomolecules could provide insights into its biological activity and potential therapeutic applications .

    Naphthacene shares structural similarities with several other polycyclic aromatic hydrocarbons. Below is a comparison highlighting its uniqueness:

    CompoundStructureDistinguishing Features
    AnthraceneThree fused benzene ringsMore linear structure; used in dyes
    PhenanthreneThree fused benzene ringsDifferent arrangement; more stable
    PyreneFour fused benzene ringsHigher stability; used in LED technology
    CoroneneSix fused benzene ringsLarger structure; exhibits unique electronic properties

    Naphthacene's unique five-ring structure allows for distinct electronic properties compared to these similar compounds, making it particularly interesting for research in organic electronics and materials science. Its ability to undergo specific

    The synthesis of naphthacene, also known as tetracene, has been a subject of extensive research due to its importance as a polycyclic aromatic hydrocarbon with applications in organic electronics and materials science [1]. Classic synthetic routes have formed the foundation for naphthacene synthesis, establishing fundamental methodologies that continue to influence modern approaches [2].

    The Howarth method represents one of the earliest systematic approaches to naphthacene synthesis [3]. This method involves the cyclization of β-benzylidene-propenoic acid derivatives under Lewis acid catalysis, typically achieving yields in the range of 40-65% [3]. The reaction proceeds through the formation of intermediate cyclohexadiene derivatives, which subsequently aromatize to yield the desired tetracene framework [3].

    Bradsher cyclization has emerged as a particularly effective classical method for constructing the naphthacene core [6]. This approach utilizes diarylalkyne precursors that undergo titanium tetrachloride-induced double cyclization to form regiochemically pure tetracenes [6]. The method demonstrates excellent tolerance for various substituents and typically provides yields of 60-85% [6]. The reaction mechanism involves the electrophilic activation of the alkyne moiety followed by intramolecular cyclization onto the aromatic ring [6].

    Oxidative coupling reactions using iron trichloride have been employed to construct naphthacene derivatives from dihydronaphthacene intermediates [1]. This methodology relies on the formation of radical intermediates that undergo coupling to form the extended aromatic system [1]. While yields typically range from 50-75%, the method offers advantages in terms of operational simplicity and the ability to introduce various functional groups [1].

    Thermal cyclization approaches involve the high-temperature treatment of diphenylethyne derivatives to induce cyclodehydrogenation reactions [30]. These methods typically require temperatures exceeding 300°C and may be performed under flash vacuum pyrolysis conditions [42]. Although yields are generally modest (35-60%), thermal methods provide access to highly substituted naphthacene derivatives that may be difficult to obtain through other routes [30] [42].

    Synthetic MethodStarting MaterialsKey ReagentsTypical Yields (%)Reference
    Howarth Methodβ-Benzylidene-propenoic acid derivativesLewis acids, Heat40-65 [3]
    Bradsher CyclizationDiarylalkyne precursorsTitanium(IV) chloride60-85 [6]
    Oxidative CouplingDihydronaphthacene intermediatesIron(III) chloride50-75 [1]
    Thermal CyclizationDiphenylethyne derivativesHigh temperature (>300°C)35-60 [30]
    Acid-catalyzed CyclizationAromatic aldehydes and ketonesBrønsted acids45-70 [4]

    Modern Synthetic Approaches

    Contemporary synthetic methodologies for naphthacene have been revolutionized by the development of transition metal-catalyzed reactions, offering improved yields, selectivity, and functional group tolerance [38]. These modern approaches have significantly expanded the scope of accessible naphthacene derivatives while providing more environmentally benign synthetic pathways [38].

    Palladium-catalyzed cascade reactions have emerged as powerful tools for the one-pot synthesis of functionalized tetracenes [38]. The reaction of 1,7-diyn-3,6-bis(propargyl carbonate) with organoboronic acids under palladium zero catalysis provides direct access to tetracenes and pentacenes in yields ranging from 70-90% [38]. This methodology demonstrates exceptional efficiency by combining multiple bond-forming events in a single transformation [38].

    Suzuki cross-coupling reactions have been extensively utilized for the construction of naphthacene frameworks [36] [37]. These palladium-catalyzed processes enable the coupling of aryl halides with boronic acids under mild conditions, typically achieving yields of 80-95% [36] [37]. The high regioselectivity observed in these transformations makes them particularly valuable for the synthesis of specifically substituted naphthacene derivatives [36].

    Negishi coupling reactions provide an alternative cross-coupling approach utilizing organozinc reagents [15]. The palladium-catalyzed coupling of aryl iodides with organozinc species offers yields in the range of 65-85% and demonstrates excellent compatibility with various functional groups [15]. This methodology is particularly effective for introducing alkyl substituents onto the naphthacene framework [15].

    Zirconacyclopentadiene coupling represents a unique approach to naphthacene synthesis [15]. The reaction of bis(propargyl)benzenes with zirconacene dibutyl generates tricyclic zirconacyclopentadienes, which subsequently couple with ortho-diiodobenzenes to afford dihydronaphthacenes [15]. While yields typically range from 55-80%, this method enables the introduction of multiple substitution patterns that are difficult to achieve through other approaches [15].

    Cobalt-catalyzed arene oxidation has been developed as an innovative approach for the functionalization of tetracene derivatives [14]. This methodology utilizes cobalt acetylacetonate in the presence of molecular oxygen to achieve selective oxidation of the aromatic system [14]. The method demonstrates remarkable functional group tolerance and provides yields of 60-85% [14].

    MethodCatalyst SystemSubstrate TypeYield Range (%)Notable Features
    Palladium-catalyzed CascadePd(0)/PPh₃1,7-Diyn-3,6-bis(propargyl carbonate)70-90One-pot synthesis
    Suzuki Cross-CouplingPd(OAc)₂/XantphosAryl halides/Boronic acids80-95High regioselectivity
    Negishi CouplingPd(PPh₃)₄/ZnCl₂Aryl iodides/Organozinc reagents65-85Mild conditions
    Zirconacyclopentadiene CouplingZirconacene dibutylBis(propargyl)benzenes55-80Multiple substitution patterns
    Cobalt-catalyzed Arene OxidationCo(acac)₂/O₂Tetracene derivatives60-85Functional group tolerance

    Photochemical Synthesis Pathways

    Photochemical methodologies represent a distinctive approach to naphthacene synthesis, offering unique reaction pathways that are not accessible through thermal processes [8] [10] [11]. These light-mediated transformations often proceed through excited state intermediates and provide access to products with specific stereochemical configurations [8] [10].

    Photo-Dehydro-Diels-Alder reactions have been developed for the synthesis of naphthalenophanes, which serve as precursors to extended naphthacene systems [11]. The photochemical cyclization of bis-ynones under irradiation with high-pressure mercury lamps provides 1,6- and 1,8-naphthalenophanes in yields ranging from moderate to good [11]. The regioselectivity of these transformations can be controlled through careful selection of reaction conditions and substrate structure [11].

    Photocycloaddition reactions utilizing benzyne intermediates have been employed for the functionalization of polycyclic aromatic hydrocarbons [35]. The photochemical generation of benzyne from appropriate precursors enables [4+2] cycloaddition reactions with tetracene substrates [35]. These transformations proceed through concerted mechanisms and provide mono- and bisadducts with high selectivity [35].

    Diastereoselective photocycloaddition reactions have been developed utilizing the memory effect of molecular chirality controlled by crystallization [10]. The irradiation of naphthamide crystals with 9-cyanoanthracene under ultraviolet light provides [4+4] cycloadducts in quantitative chemical yields [10]. This methodology demonstrates the potential for achieving high levels of stereochemical control through solid-state photochemical processes [10].

    Exciton polariton-enhanced photodimerization has been investigated as a novel approach to naphthacene functionalization [8]. The strong coupling of tetracene derivatives to resonant microcavities enhances the photodimerization quantum yield by factors of up to 4.2 [8]. This methodology represents a cutting-edge approach that combines principles of quantum optics with organic synthesis [8].

    Photochemical synthesis pathways often require specific reaction conditions, including controlled irradiation wavelengths, inert atmospheres, and low temperatures [10] [11]. The choice of solvent and reaction medium can significantly influence the outcome of photochemical transformations [11]. Additionally, the stability of photochemical products may vary considerably, requiring careful handling and storage conditions [8].

    Functionalization Strategies

    Position-Specific Functionalization

    Position-specific functionalization of naphthacene represents a critical aspect of synthetic methodology, enabling the introduction of functional groups at predetermined positions on the tetracene framework [13] [14] [17]. The regioselectivity of these transformations is governed by the electronic properties of the naphthacene system and the nature of the functionalizing reagents [13] [17].

    Functionalization at the 2-position of naphthacene can be achieved through electrophilic aromatic substitution reactions [13] [17]. These transformations typically utilize Lewis acid catalysts under mild to moderate heating conditions [13]. The 2-position demonstrates high reactivity toward electrophilic species, allowing for the introduction of alkyl, aryl, and halogen substituents with excellent selectivity [13] [17].

    The 5,12-positions of naphthacene are particularly amenable to alkynylation reactions [2] [18]. Copper-catalyzed coupling reactions enable the introduction of arylethynyl and alkynyl groups at these positions with exceptional selectivity [2] [18]. The reaction conditions typically involve copper catalysts in the presence of base, providing products with high regioselectivity [18].

    Thiolation reactions at the 6,11-positions can be accomplished through treatment with elemental sulfur under reflux conditions in dimethylformamide [43] [46]. This methodology provides access to tetrathiotetracene derivatives in yields ranging from 74-99% [43] [46]. The reaction rate is primarily limited by the solubility of the tetracene substrate [43] [46].

    Dual functionalization at the 2,8-positions requires sequential halogenation followed by cross-coupling reactions [6] [13]. Palladium-catalyzed processes enable the introduction of alkyl, alkoxy, and aryl substituents with moderate to high selectivity [6] [13]. The regioselectivity of these transformations can be influenced by the choice of catalyst system and reaction conditions [13].

    The 5,6,11,12-positions of naphthacene can be functionalized through nucleophilic addition reactions to tetracenequinone intermediates [2] [14]. These transformations typically require strong nucleophiles and low-temperature conditions to achieve excellent selectivity [2] [14]. The resulting products can be subsequently reduced to provide the corresponding substituted naphthacenes [14].

    PositionFunctionalization MethodCommon Functional GroupsReaction ConditionsSelectivity
    2-PositionElectrophilic aromatic substitutionAlkyl, Aryl, HalogenLewis acids, RT-80°CHigh
    5,12-PositionsAlkynylation reactionsArylethynyl, AlkynylCu catalysis, baseExcellent
    6,11-PositionsThiolation with elemental sulfurThioether, SulfideDMF, reflux, S₈High
    2,8-PositionsDual halogenation followed by couplingAlkyl, Alkoxy, ArylPd catalysis, baseModerate to High
    5,6,11,12-PositionsNucleophilic addition to quinoneAlkoxy, Alkyl, ArylStrong nucleophiles, low tempExcellent

    Multi-Substituted Derivatives

    The synthesis of multi-substituted naphthacene derivatives presents significant challenges due to the need for precise control over regiochemistry and the potential for competing side reactions [19] [20] [22]. Advanced synthetic strategies have been developed to address these challenges and provide access to complex polysubstituted systems [19] [20].

    Tetracene derivatives bearing multiple functional groups have been synthesized through the systematic application of orthogonal protection and deprotection strategies [20] [22]. The introduction of fluorine and alkyl/alkoxy substituents has been shown to improve solubility in common organic solvents while tuning molecular arrangement in solid-state structures [20]. These modifications significantly influence the crystal packing, electrochemical behavior, and ultraviolet-visible absorbance properties of the resulting materials [20].

    Sequential functionalization approaches enable the controlled introduction of different functional groups at specific positions [19] [22]. The use of directing groups and blocking strategies allows for the selective functionalization of one position while leaving others available for subsequent modification [19]. This methodology has been successfully applied to the synthesis of polysubstituted naphthalene derivatives with defined substitution patterns [19].

    The development of one-pot multi-component reactions has streamlined the synthesis of complex multi-substituted derivatives [13] [17]. Ruthenium-catalyzed three-component tandem reactions enable the simultaneous introduction of multiple functional groups from readily available starting materials [13] [17]. These transformations demonstrate exceptional efficiency and provide access to multifunctional naphthalenes that would be difficult to obtain through sequential approaches [17].

    Protection group strategies play a crucial role in the synthesis of multi-substituted naphthacene derivatives [26]. The judicious selection and application of protecting groups enables the selective functionalization of specific positions while preventing unwanted side reactions [26]. Modular synthesis protocols have been developed that utilize tetracenequinone intermediates for the systematic introduction of multiple substituents [26].

    Polymorph control has been identified as an important factor in the synthesis and properties of multi-substituted tetracene derivatives [22]. Different polymorphs can exhibit significantly different physical and electronic properties, including singlet fission rates and charge transport characteristics [22]. The ability to control polymorph formation through synthetic modifications represents an important advance in materials design [22].

    Naphthacenequinones: Synthetic Methods

    Naphthacenequinones represent an important class of compounds that serve both as synthetic intermediates and as target molecules with unique electronic properties [24] [25] [27]. The synthesis of these quinone derivatives requires specialized oxidation methodologies that can selectively transform the naphthacene framework while preserving the extended conjugated system [24] [27].

    Chromium trioxide oxidation in acetic acid represents one of the most widely employed methods for the synthesis of naphthacenequinones [47] [49]. This methodology typically involves the treatment of naphthacene derivatives with chromium trioxide in acetic acid at temperatures ranging from 60-80°C for periods of 2-6 hours [47]. The reaction yields 5,12-naphthacenequinones in moderate yields of 50-75% [47]. The oxidation proceeds through the formation of chromate ester intermediates, which subsequently undergo elimination to provide the quinone products [49].

    Chloranil oxidation has been developed as an efficient method for the synthesis of polyalkoxy naphthacenequinones [27] [28]. The reaction of tetraalkoxybiphenyl derivatives with chloranil in 70% sulfuric acid provides hexaalkoxydibenzo[fg,op]naphthacene-1,8-quinones in excellent yields of 70-90% [27] [28]. This methodology demonstrates exceptional efficiency and enables the preparation of highly substituted quinone derivatives [27].

    Cerium tetravalent ammonium nitrate has been utilized as an alternative oxidizing agent for the synthesis of naphthacenequinone derivatives [50]. The oxidation appears to proceed through the initial formation of radical cation intermediates, which undergo subsequent transformations to provide quinone products [50]. This methodology typically provides yields in the range of 60-80% and demonstrates good functional group compatibility [50].

    2,3-Dichloro-5,6-dicyano-1,4-benzoquinone oxidation offers a mild and selective approach to naphthacenequinone synthesis [48]. The reaction of dihydronaphthacene precursors with this quinone reagent in dichloromethane at room temperature provides clean quinone formation in yields of 65-85% [48]. The methodology is particularly valuable for the oxidation of sensitive substrates that may decompose under harsher conditions [48].

    Electrolytic oxidation represents an environmentally benign approach to naphthacenequinone synthesis [52]. The controlled potential oxidation of phenolic naphthacenes in aqueous electrolyte solutions provides variable quinone derivatives in yields of 40-70% [52]. While yields are generally lower than those obtained through chemical oxidation methods, electrolytic approaches offer advantages in terms of atom economy and waste minimization [52].

    Oxidation MethodStarting MaterialReaction ConditionsYield (%)Product Type
    Chromium trioxide/Acetic acidNaphthacene derivativesAcOH, 60-80°C, 2-6 h50-755,12-Naphthacenequinone
    Chloranil oxidationTetraalkoxybiphenyl derivatives70% H₂SO₄, RT, 1-3 h70-90Polyalkoxy quinones
    Cerium(IV) ammonium nitrateAnthracene derivativesCH₃CN, RT, 0.5-2 h60-80Mixed quinone products
    DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)Dihydronaphthacene precursorsCH₂Cl₂, RT, 1-4 h65-85Clean quinone formation
    Electrolytic oxidationPhenolic naphthacenesAqueous electrolyte, controlled potential40-70Variable quinone derivatives

    The choice of oxidation methodology depends on several factors, including the nature of the starting material, the desired substitution pattern of the quinone product, and the compatibility with other functional groups present in the molecule [24] [27]. Crown ether catalysis has been shown to enhance the efficiency of certain oxidation processes, particularly for the conversion of polynuclear aromatic hydrocarbons to quinones [47].

    XLogP3

    5.9

    LogP

    5.76 (LogP)

    Melting Point

    357.0 °C

    UNII

    QYJ5Z6712R

    GHS Hazard Statements

    Aggregated GHS information provided by 5 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];
    H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];
    H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
    H400 (80%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
    H410 (80%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Vapor Pressure

    2.49e-09 mmHg

    Pictograms

    Environmental Hazard Irritant

    Irritant;Environmental Hazard

    Other CAS

    92-24-0

    Wikipedia

    Tetracene

    General Manufacturing Information

    Naphthacene: ACTIVE

    Dates

    Modify: 2023-08-15

    Cytotoxic Anthracycline Metabolites from a Recombinant Streptomyces

    Chun Gui, Jie Yuan, Xuhua Mo, Hongbo Huang, Shanwen Zhang, Yu-Cheng Gu, Jianhua Ju
    PMID: 29767975   DOI: 10.1021/acs.jnatprod.8b00212

    Abstract

    The C7 (C9 or C10)- O-l-rhodosamine-bearing anthracycline antibiotic cytorhodins and their biosynthetic intermediates were recently isolated from Streptomyces sp. SCSIO 1666. Cosmid p17C4 from the Streptomyces lydicus genomic library, which harbors both the biosynthetic genes for l-rhodinose (or 2-deoxy-l-fucose) and its glycosyltransferase (encoded by slgG), was introduced into SCSIO 1666 to yield the recombinant strain Streptomyces sp. SCSIO 1666/17C4. Chemical investigations of this strain's secondary metabolic potential revealed the production of different anthracyclines featuring C7- O-l-rhodinose (or 2-deoxy-l-fucose) instead of the typically observed l-rhodosamine. Purification of the fermentation broth yielded 12 new anthracycline antibiotics including three new ε-rhodomycinone derivatives, 1, 4, and 8, nine new β-rhodomycinone derivatives, 2, 3, 5-7, and 9-12, and three known compounds, l-rhodinose-l-rhodinose-l-rhodinoserhodomycinone (13), ε-rhodomycinone (14), and γ-rhodomycinone (15). All compounds were characterized on the basis of detailed spectroscopic analyses and comparisons with previously reported data. These compounds exhibited cytotoxicity against a panel of human cancer cell lines. Significantly, compounds 4 and 13 displayed pronounced activity against HCT-116 as characterized by IC
    values of 0.3 and 0.2 μM, respectively; these IC
    values are comparable to that of the positive control epirubicin.


    Discrimination between naphthacene and triphenylene using cellulose tris(4-methylbenzoate) and cellulose tribenzoate: A computational study

    Yusuke Murakami, Tohru Shibata, Kazuyoshi Ueda
    PMID: 28107655   DOI: 10.1016/j.carres.2017.01.003

    Abstract

    The mechanisms of naphthacene and triphenylene discrimination using commercially available cellulose tris(4-methylbenzoate) (CMB) and cellulose tribenzoate (CB) chiral stationary phases were investigated using molecular mechanics calculations. Naphthacene and triphenylene could be separated by liquid chromatography on CMB and CB, with triphenylene being eluted earlier than naphthacene on both phases. However, the corresponding separation factor is much larger for CMB than for CB. The docking of these polycyclic aromatic hydrocarbons to the above polymers suggested that the most important sites of CMB and CB for interacting with these hydrocarbons are located at equivalent positions, featuring a space surrounded by main chain glucose units and benzoyl side chains. The difference of hydrocarbon stabilization energies with CMB and CB agreed well with the observed chromatographic separation factors.


    A first-principles study of the vibrational properties of crystalline tetracene under pressure

    Mayami Abdulla, Keith Refson, Richard H Friend, Peter D Haynes
    PMID: 26328594   DOI: 10.1088/0953-8984/27/37/375402

    Abstract

    We present a comprehensive study of the hydrostatic pressure dependence of the vibrational properties of tetracene using periodic density-functional theory (DFT) within the local density approximation (LDA). Despite the lack of van der Waals dispersion forces in LDA we find good agreement with experiment and are able to assess the suitability of this approach for simulating conjugated organic molecular crystals. Starting from the reported x-ray structure at ambient pressure and low temperature, optimized structures at ambient pressure and under 280 MPa hydrostatic pressure were obtained and the vibrational properties calculated by the linear response method. We report the complete phonon dispersion relation for tetracene crystal and the Raman and infrared spectra at the centre of the Brillouin zone. The intermolecular modes with low frequencies exhibit high sensitivity to pressure and we report mode-specific Grüneisen parameters as well as an overall Grüneisen parameter [Formula: see text]. Our results suggest that the experimentally reported improvement of the photocurrent under pressure may be ascribed to an increase in intermolecular interactions as also the dielectric tensor.


    Signature of nonadiabatic coupling in excited-state vibrational modes

    Miguel A Soler, Tammie Nelson, Adrian E Roitberg, Sergei Tretiak, Sebastian Fernandez-Alberti
    PMID: 24844735   DOI: 10.1021/jp503350k

    Abstract

    Using analytical excited-state gradients, vibrational normal modes have been calculated at the minimum of the electronic excited-state potential energy surfaces for a set of extended conjugated molecules with different coupling between them. Molecular model systems composed of units of polyphenylene ethynylene (PPE), polyphenylenevinylene (PPV), and naphthacene/pentacene (NP) have been considered. In all cases except the NP model, the influence of the nonadiabatic coupling on the excited-state equilibrium normal modes is revealed as a unique highest frequency adiabatic vibrational mode that overlaps with the coupling vector. This feature is removed by using a locally diabatic representation in which the effect of NA interaction is removed. Comparison of the original adiabatic modes with a set of vibrational modes computed in the locally diabatic representation demonstrates that the effect of nonadiabaticity is confined to only a few modes. This suggests that the nonadiabatic character of a molecular system may be detected spectroscopically by identifying these unique state-specific high frequency vibrational modes.


    TIPS-tetracene- and TIPS-pentacene-annulated poly(norbornadiene)s: synthesis and properties

    Michael Porz, Fabian Paulus, Stefan Höfle, Tobias Lutz, Uli Lemmer, Alexander Colsmann, Uwe H F Bunz
    PMID: 24105978   DOI: 10.1002/marc.201300557

    Abstract

    The synthesis of tetracene- and pentacene-annulated norbornadienes, formed through the Diels-Alder reaction of a dehydroacene with cyclopentadiene is reported. Ring-opening metathesis polymerization (ROMP) leads to polymers that are investigated with respect to their physical, optical, and electronic properties by gel permeation chromatography (GPC), UV-vis spectroscopy, and cyclic voltammetry. The pentacene-containing polymer P1 is successfully integrated into an organic field-effect transistor (OFET); the tetracene-containing polymer P2 is integrated into an organic light-emitting diode (OLED).


    Functionalization of organic semiconductor crystals via the Diels-Alder reaction

    Brittni A Qualizza, Srividya Prasad, M Paul Chiarelli, Jacob W Ciszek
    PMID: 23571721   DOI: 10.1039/c3cc40866c

    Abstract

    A surface adlayer is generated on organic single crystals (tetracene and rubrene) using the site specific Diels-Alder reaction and a series of vapor phase dienophiles. X-ray photoelectron spectroscopy (XPS) confirms adsorption on the surfaces of tetracene and rubrene and mass spectrometry demonstrates the reaction's applicability to a range of dienophiles.


    Re-evaluating the role of sterics and electronic coupling in determining the open-circuit voltage of organic solar cells

    Kenneth R Graham, Patrick Erwin, Dennis Nordlund, Koen Vandewal, Ruipeng Li, Guy O Ngongang Ndjawa, Eric T Hoke, Alberto Salleo, Mark E Thompson, Michael D McGehee, Aram Amassian
    PMID: 23897581   DOI: 10.1002/adma.201301319

    Abstract

    The effects of sterics and molecular orientation on the open-circuit voltage and absorbance properties of charge-transfer states are explored in model bilayer organic photovoltaics. It is shown that the open-circuit voltage correlates linearly with the charge-transfer state energy and is not significantly influenced by electronic coupling.


    A tetraene aldehyde as the major sex pheromone component of the promethea moth (Callosamia promethea (Drury))

    Rafael Gago, Jeremy D Allison, J Steven McElfresh, Kenneth F Haynes, Jessica McKenney, Angel Guerrero, Jocelyn G Millar
    PMID: 24091710   DOI: 10.1007/s10886-013-0349-1

    Abstract

    The promethea moth Callosamia promethea is one of three species of silkmoths from the genus Callosamia that occur in North America. Cross attraction of males to heterospecific calling females has been observed in the field, and hybrid progeny have been produced by pairing heterospecifics in captivity. These observations suggest that all three species share or have considerable overlap in the sex attractant pheromones produced by females, so that other prezygotic isolating mechanisms, such as diel differences in reproductive activity, limit hybridization in the field. Coupled gas chromatography-electroantennogram detection and gas chromatography- mass-spectrometry analyses of extracts of volatiles collected from female promethea moths supported the identification of (4E,6E,11Z,13Z)-hexadeca-4,6,11,13-tetraenal [(4E,6E,11Z,13Z)-16:Ald] as the compound in extracts that elicited the largest responses from antennae of males. The identification was confirmed by non-selective synthesis of several isomers as analytical standards, and stereoselective synthesis of (4E,6E,11Z,13Z)-16:Ald for testing in field trials. Male moths were strongly attracted to synthetic (4E,6E,11Z,13Z)-16:Ald, suggesting that this compound is the major and possibly the only component of the sex pheromone of these large saturniid moths. Based on the cross-attraction of heterospecifics, it is likely that this is also a major pheromone component of the other two North American Callosamia species as well.


    Sharkquinone, a new ana-quinonoid tetracene derivative from marine-derived Streptomyces sp. EGY1 with TRAIL resistance-overcoming activity

    Mohamed S Abdelfattah, Mohammed I Y Elmallah, Adal A Mohamed, Masami Ishibashi
    PMID: 28378198   DOI: 10.1007/s11418-017-1086-5

    Abstract

    A new ana-quinonoid tetracene metabolite, named sharkquinone (1), and the known SS-228R (2) have been isolated from the ethyl acetate extract of the culture of marine Streptomyces sp. EGY1. The strain was isolated from sediment sample collected from the Red Sea coast of Egypt. The structure of sharkquinone (1) was elucidated using detailed spectral (HRESI-MS, 1D and 2D NMR) analyses and quantum chemical calculations. This is the first report of the isolation of ana-quinonoid tetracene derivative from a natural source. Compound 1 showed the ability to overcome tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) resistance at a concentration of 10 μM in human gastric adenocarcinoma (AGS) cells.


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